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Compound of Interest

Compound Name: 6, 7-Dimethoxyquinolin-4-ol

Cat. No.: B079426

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
6,7-Dimethoxyquinolin-4-ol, a key intermediate in the synthesis of various pharmaceutical
compounds. This document details the available Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their
acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for 6,7-
Dimethoxyquinolin-4-ol.

Table 1: 1H NMR Spectroscopic Data

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b079426?utm_src=pdf-interest
https://www.benchchem.com/product/b079426?utm_src=pdf-body
https://www.benchchem.com/product/b079426?utm_src=pdf-body
https://www.benchchem.com/product/b079426?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b079426?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Chemical Shift (8)

Multiplicity Integration Assignment

Ppm

7.76 d (J=7.3 Hz) 1H H-5

7.42 S 1H H-8

7.05 S 1H H-2

5.93 d (J=7.3 Hz) 1H H-3

3.84 S 3H OCH3

3.81 S 3H OCH3

Solvent: DMSO-d6, Frequency: 400 MHz[1]
Table 2: 13C NMR Spectroscopic Data

While specific experimental 13C NMR data for 6,7-Dimethoxyquinolin-4-ol is not readily
available in the public domain, typical chemical shifts for quinoline and its derivatives can be
referenced for provisional assignments.

Table 3: Mass Spectrometry Data

Parameter Value

Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol [2]
Exact Mass 205.0739 g/mol [2]

Table 4: Infrared (IR) Spectroscopy Data

Specific IR absorption data for 6,7-Dimethoxyquinolin-4-ol is not detailed in the available
literature. However, the expected characteristic absorption bands would include:
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Functional Group Expected Absorption Range (cm-1)
O-H stretch (hydroxyl) 3200-3600 (broad)

N-H stretch 3300-3500

C-H stretch (aromatic) 3000-3100

C-H stretch (aliphatic, -OCH3) 2850-3000

C=0 stretch (keto tautomer) 1650-1700

C=C stretch (aromatic) 1450-1600

C-O stretch (ether) 1000-1300

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data

presented. These can be adapted by researchers for the specific instrumentation and

conditions available in their laboratories.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 6,7-Dimethoxyquinolin-4-ol in a
suitable deuterated solvent (e.g., DMSO-d6, CDCI3, or Methanol-d4). Transfer the solution to
a5 mm NMR tube.

1H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence.
Key parameters to optimize include the number of scans, relaxation delay, and spectral
width.

13C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse
sequence. Due to the lower natural abundance of 13C, a greater number of scans and a
longer acquisition time are typically required compared to 1H NMR.

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier
transform, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy
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Sample Preparation: Prepare the sample using one of the following methods:

o KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and
press into a thin, transparent pellet.

o Nujol Mull: Grind the solid sample with a few drops of Nujol (mineral oil) to form a paste,
and then press it between two salt plates (e.g., NaCl or KBr).

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal.

Data Acquisition: Record the IR spectrum over the desired wavenumber range (typically
4000-400 cm-1).

Data Analysis: Identify the characteristic absorption bands corresponding to the functional
groups present in the molecule.

Mass Spectrometry (MS)

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable
method, such as direct infusion or through a chromatographic system (e.g., GC-MS or LC-
MS).

lonization: lonize the sample using an appropriate technique. Electron lonization (EI) or
Electrospray lonization (ESI) are common methods for this type of molecule.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a
mass analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the separated ions to generate the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound like 6,7-Dimethoxyquinolin-4-ol.
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Compound Synthesis & Purification

Synthesis of 6,7-Dimethoxyquinolin-4-ol

l

Purification (e.g., Recrystallization, Chromatography)

ectroscopic Analysis

NMR Spectroscopy (1H, 13C) IR Spectroscopy Mass Spectrometry

Data Interpretation & Structure Elucidation

Analyze NMR Spectra Analyze IR Spectrum Analyze Mass Spectrum
(Chemical Shifts, Coupling Constants) (Functional Groups) (Molecular lon, Fragmentation)

Structure Confirmation of
6,7-Dimethoxyquinolin-4-ol

Click to download full resolution via product page

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of 6,7-
Dimethoxyquinolin-4-ol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. 4-Hydroxy-6,7-dimethoxyqunioline | 13425-93-9 [chemicalbook.com]

e 2. 6,7-Dimethoxy-4-hydroxyquinoline | CL1H11NO3 | CID 459611 - PubChem
[pubchem.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Spectroscopic Profile of 6,7-Dimethoxyquinolin-4-ol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b079426#spectroscopic-data-nmr-ir-ms-for-6-7-
dimethoxyquinolin-4-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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